molecular formula C16H12N2O2S2 B5716111 N,N'-1,3-phenylenedi(2-thiophenecarboxamide)

N,N'-1,3-phenylenedi(2-thiophenecarboxamide)

Cat. No. B5716111
M. Wt: 328.4 g/mol
InChI Key: VXEFOKJKKJMUKV-UHFFFAOYSA-N
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Description

N,N'-1,3-phenylenedi(2-thiophenecarboxamide), also known as PTTC, is a synthetic compound that belongs to the family of thiophene-based compounds. PTTC has been widely studied for its potential use as a therapeutic agent due to its unique chemical structure and promising biological activities.

Scientific Research Applications

N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been extensively studied for its potential use as a therapeutic agent in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is not fully understood. However, it has been proposed that N,N'-1,3-phenylenedi(2-thiophenecarboxamide) exerts its biological activities through the modulation of various signaling pathways. For example, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been shown to modulate the expression of various genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects
N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N,N'-1,3-phenylenedi(2-thiophenecarboxamide) can inhibit the growth of cancer cells and induce apoptosis. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is its broad range of biological activities, which makes it a potential candidate for the development of new drugs. However, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has some limitations for lab experiments. For example, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to exhibit some toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N,N'-1,3-phenylenedi(2-thiophenecarboxamide). One potential avenue of research is the development of new N,N'-1,3-phenylenedi(2-thiophenecarboxamide) derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) and its potential use in the treatment of neurodegenerative diseases. Finally, the antibacterial and antifungal activities of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) warrant further investigation for the development of new antibiotics.
Conclusion
In conclusion, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is a promising compound with a broad range of biological activities. Its unique chemical structure and potential therapeutic applications make it an interesting target for further research. Although there are some limitations for lab experiments, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has the potential to be developed into a new class of drugs with various clinical applications.

Synthesis Methods

N,N'-1,3-phenylenedi(2-thiophenecarboxamide) can be synthesized through a two-step reaction process. The first step involves the synthesis of 2-thiophenecarboxylic acid, which can be achieved through the reaction of thiophene with carbon dioxide in the presence of a catalyst. The second step involves the reaction of 2-thiophenecarboxylic acid with 1,3-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is N,N'-1,3-phenylenedi(2-thiophenecarboxamide), which can be purified through recrystallization.

properties

IUPAC Name

N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c19-15(13-6-2-8-21-13)17-11-4-1-5-12(10-11)18-16(20)14-7-3-9-22-14/h1-10H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEFOKJKKJMUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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